molecular formula C8H7ClO B1600461 2-(2-Chlorophenyl)acetaldehyde CAS No. 4251-63-2

2-(2-Chlorophenyl)acetaldehyde

Cat. No. B1600461
Key on ui cas rn: 4251-63-2
M. Wt: 154.59 g/mol
InChI Key: NTLKDYQFUMXRNF-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

A mixture of 1-chloro-2-(2-methoxyvinyl)benzene (2.4 g, 14 mmol) in a solution of 4.0M hydrogen chloride in 1,4-dioxane (36 mL) was stirred for 30 minutes at room temperature. The reaction mixture was then diluted with diethyl ether (100 mL) and treated with saturated aqueous sodium bicarbonate solution (60 mL)—caution: gas evolution. The organic layer was separated, washed with a sodium phosphate buffer (1.0M solution in water, pH=8, 2×40 mL), dried over sodium sulfate, filtered, and evaporated in vacuo to afford the title compound as a colorless oil (2.0 g, 90%), which was used in the next step without further purification.
Name
1-chloro-2-(2-methoxyvinyl)benzene
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=[CH:9][O:10]C.Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1.C(OCC)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]=[O:10] |f:2.3|

Inputs

Step One
Name
1-chloro-2-(2-methoxyvinyl)benzene
Quantity
2.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a sodium phosphate buffer (1.0M solution in water, pH=8, 2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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